3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile

Description

Historical Development and Discovery Context

The synthesis of 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile emerged from advancements in halogenated phenylacetonitrile chemistry during the late 20th century. Early methods for phenylacetonitrile derivatives, such as the reaction of benzyl chlorides with alkali metal cyanides in aqueous-organic biphasic systems, laid the groundwork for later innovations. The compound’s development was driven by demand for intermediates in agrochemical and pharmaceutical research, particularly for molecules combining halogenated aromatic systems with fluorinated substituents. Patents from the 1990s–2010s, such as those describing trifluoromethylphenylacetonitrile synthesis via radical or nucleophilic pathways, reflect the broader industrial interest in fluorinated nitriles. The introduction of the trifluoromethoxy group (–OCF₃) marked a strategic shift toward enhancing metabolic stability and lipophilicity in bioactive molecules, aligning with trends in organofluorine chemistry.

Nomenclature and Chemical Identity Parameters

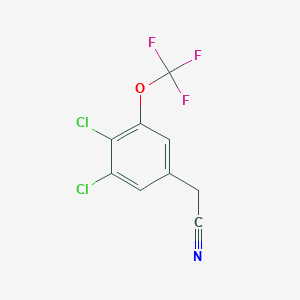

The systematic IUPAC name for this compound is 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetonitrile , with the CAS registry number 1706458-58-3 . Its molecular formula, C₉H₄Cl₂F₃NO , corresponds to a molecular weight of 270.04 g/mol . Key spectral identifiers include:

- ¹H NMR : A singlet for the acetonitrile methylene group (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.2–7.8 ppm).

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹), C–F (~1100–1200 cm⁻¹), and C–Cl (~550–750 cm⁻¹).

The structure comprises a phenyl ring substituted with chlorine atoms at positions 3 and 4, a trifluoromethoxy group at position 5, and an acetonitrile moiety at position 2 (Figure 1).

Table 1: Comparative Analysis of Halogenated Phenylacetonitrile Derivatives

Structural Classification in Halogenated Phenylacetonitriles

This compound belongs to the halogenated phenylacetonitrile family, characterized by a benzene ring with halogen atoms (Cl, F) and a nitrile-bearing methyl group. The 3,4-dichloro-5-(trifluoromethoxy) substitution pattern places it in a subset of polyhalogenated nitriles with enhanced electronic effects due to overlapping electron-withdrawing groups. The trifluoromethoxy group’s orthogonal conformation relative to the aromatic ring (dihedral angle ~90°) distinguishes it from simpler alkoxy substituents, reducing resonance donation and amplifying electrophilic substitution resistance. Compared to non-fluorinated analogs like 3,4-dichlorophenylacetonitrile, the –OCF₃ group increases lipophilicity (π value +1.04 vs. –0.02 for –OCH₃) and metabolic stability, critical for drug design.

Position in Contemporary Organofluorine Chemistry Research

This compound exemplifies the integration of multifluorinated motifs into aromatic systems, a priority in modern medicinal chemistry. The –OCF₃ group’s unique properties—high electronegativity (χ = 3.7), orthogonal ring alignment, and resistance to oxidative metabolism—make it a strategic substituent for optimizing drug candidates. Recent methodologies, such as hypervalent iodine-mediated trifluoromethoxylation and radical-based approaches, have expanded access to such compounds, though challenges in regioselectivity persist. Applications span kinase inhibitors, G-protein-coupled receptor modulators, and materials science, where its electronic profile aids in tuning charge transport properties.

Properties

IUPAC Name |

2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F3NO/c10-6-3-5(1-2-15)4-7(8(6)11)16-9(12,13)14/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJFRVNOZKEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Cracking Reactions

The initial step involves diazotization of amino precursors derived from chlorinated aromatic compounds. The diazonium salts are subjected to high-temperature cracking to produce trifluorotoluene derivatives, which serve as key intermediates.

"Carrying out high-temperature cracking on diazonium salts at 100-180°C yields trifluorotoluene efficiently" (from).

Halogenation of Trifluorotoluene

Chlorination of trifluorotoluene is achieved using chlorine gas in the presence of azobisisobutyronitrile (AIBN) as a phase-transfer catalyst, which enhances the reaction's efficiency and selectivity.

Cyanidation to Form Nitrile

The benzyl chloride intermediate reacts with sodium cyanide in DMSO, with phase transfer catalysis, at 70-80°C for 2-5 hours, producing the nitrile with high efficiency.

"The molar ratio of sodium cyanide to benzyl chloride is optimized at 1:1 to 1:1.1, with yields exceeding 90%" ().

Hydrolysis to Phenylacetic Acid

Hydrolyzing the nitrile with concentrated acids (sulfuric or hydrochloric) at 100-110°C, followed by recrystallization, yields high-purity phenylacetic acid.

| Condition | Details | References |

|---|---|---|

| Acid used | Sulfuric acid (70%) | |

| Temperature | 100-110°C | |

| Reaction time | 6 hours |

Data Tables Summarizing Key Parameters

| Step | Reagents | Temperature | Catalyst/Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Diazotization & Cracking | Sodium nitrite, acids | 100-180°C | None | ~80-85% | Efficient conversion to trifluorotoluene |

| Halogenation | Chlorine gas | 110°C | Azobisisobutyronitrile | ~85% | Selective chlorination |

| Cyanidation | Sodium cyanide, DMSO | 70-80°C | Phase transfer catalyst | >90% | High yield nitrile formation |

| Hydrolysis | Sulfuric acid | 100-110°C | Reflux | >85% | Purification of phenylacetic acid |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The phenyl ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like 3,4-dichloro-5-(trifluoromethoxy)phenylamine can be formed.

Oxidation Products: Oxidized derivatives of the phenyl ring.

Reduction Products: Amines or other reduced forms of the nitrile group.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. The trifluoromethoxy and dichloro substituents enhance its biological activity, making it a key component in drug development. Research has shown that compounds containing trifluoromethyl groups often exhibit increased potency against various biological targets.

Case Study: FDA-Approved Drugs

A review of FDA-approved drugs revealed that the incorporation of trifluoromethyl groups significantly improves the pharmacological properties of compounds, enhancing their efficacy and selectivity against specific targets . For instance, drugs with similar structural motifs have been shown to inhibit key enzymes involved in diseases such as cancer and tuberculosis.

Agrochemicals

3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is utilized in the development of agrochemical products aimed at pest control. Its structural characteristics allow it to be effective against a variety of agricultural pests, contributing to crop protection strategies.

Research Findings:

Studies indicate that derivatives of this compound demonstrate potent insecticidal activity, making them suitable candidates for inclusion in agricultural formulations. The unique electronic properties imparted by the trifluoromethoxy group enhance the compound's lipophilicity and stability, crucial for effective pest management.

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Synthesis Techniques:

The compound can be synthesized through several methods, including direct chlorination and fluorination processes. The choice of reagents and conditions significantly influences the products formed during these reactions.

Research into the biological interactions of this compound has yielded promising results regarding its potential therapeutic effects. Studies have indicated that this compound may interact with specific enzymes or receptors, influencing biochemical pathways relevant to disease treatment.

Mechanism of Action:

The mechanism involves binding to molecular targets within biological systems, which can modulate activity and lead to various therapeutic outcomes. Ongoing research aims to elucidate these interactions further .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound enhances electron-withdrawing effects compared to -CF₃, increasing resistance to nucleophilic attack and oxidative degradation. This makes the compound more stable in biological environments, favoring its use in agrochemicals over the -CF₃ analogs .

- Acetonitrile vs. Benzonitrile: The acetonitrile side chain (-CH₂CN) introduces greater conformational flexibility than the rigid benzonitrile group, improving solubility in polar aprotic solvents (e.g., DMF or DMSO). This property is critical for reactions requiring homogeneous mixing .

Biological Activity

3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethoxy group enhances its lipophilicity and stability, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanism of action, applications in various fields, and relevant research findings.

Structure and Composition

- Chemical Formula : C10H6Cl2F3N

- Molecular Weight : 272.06 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 75-78 °C |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors through non-covalent interactions, which may lead to significant biochemical effects. The trifluoromethoxy group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets.

Interaction with Biomolecules

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that play roles in cellular signaling, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines. For example:

- Cell Line Studies : Treatment with this compound at concentrations of 400 nM resulted in a notable decrease in cell viability in U251 glioblastoma cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound's ability to inhibit specific pathways associated with neurodegeneration has been explored. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage.

Other Biological Activities

In addition to its anticancer and neuroprotective effects, the compound has been investigated for:

- Antimicrobial Activity : Potential effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Glioblastoma Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell proliferation and altered gene expression related to cancer progression .

- Mechanistic Insights : Research indicated that the compound affects key signaling pathways involved in cell growth and survival, highlighting its potential therapeutic applications .

- Comparative Analysis : Compared to similar compounds, this compound exhibited enhanced potency due to the presence of the trifluoromethoxy group, which influences both reactivity and biological interactions .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogenation with BF₃ | N₂, 50°C, 6h | 78 | 95 | |

| Nucleophilic substitution | K₂CO₃, CH₃CN, 82°C, inert atm | 92 | >97 |

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Identifies substituent positions (e.g., Cl, CF₃O) via chemical shifts. For example, trifluoromethoxy groups show distinct ¹⁹F NMR signals at δ -55 to -60 ppm .

- IR Spectroscopy : Confirms nitrile (C≡N) stretches at ~2240 cm⁻¹ and C-Cl bonds at 550–600 cm⁻¹ .

- MALDI-TOF Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₉H₅Cl₂F₃NO: calc. 290.15) .

- HPLC-PDA : Ensures purity (>99%) with C18 columns and acetonitrile/water gradients .

Note : Cross-validate data to resolve ambiguities (e.g., overlapping Cl/F substituent effects in NMR) .

(Advanced) How do electron-withdrawing substituents (Cl, CF₃O) influence reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethoxy (-OCF₃) and chlorine groups are strong electron-withdrawing groups (EWGs), which:

- Activate aromatic rings toward nucleophilic substitution by polarizing C-X bonds .

- Reduce electron density at meta/para positions, directing electrophiles to ortho positions .

- Enhance stability : Fluorine’s inductive effect increases thermal stability (TGA data shows decomposition >200°C) .

Experimental Design Tip : Use Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups. Optimize ligand (e.g., SPhos) and base (K₃PO₄) for EWGs .

(Advanced) How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

Contradictions often arise from:

- Overlapping signals (e.g., Cl and F substituents in ¹H NMR).

- Impurity interference (e.g., residual solvents in IR).

Q. Resolution Strategies :

2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish substituent positions .

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .

Elemental Analysis : Confirm Cl/F ratios via combustion analysis .

Case Study : Discrepancies in nitrile stretching (IR) vs. ¹³C NMR signals may indicate hydrolysis; repeat under anhydrous conditions .

(Advanced) What challenges arise in optimizing reaction conditions for high-yield synthesis?

Methodological Answer:

Key challenges and solutions:

- Moisture Sensitivity : Nitrile groups hydrolyze to amides. Use anhydrous solvents (CH₃CN) and molecular sieves .

- Byproduct Formation : Competing reactions (e.g., over-halogenation). Monitor via TLC and adjust stoichiometry (e.g., limit Cl₂ excess to 1.2 eq) .

- Catalyst Poisoning : EWGs deactivate Pd catalysts. Use bulky ligands (XPhos) or increase catalyst loading (5–10 mol%) .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | Maximizes SNAr |

| Catalyst (Pd) | 5 mol% XPhos/Pd(OAc)₂ | Reduces side reactions |

| Reaction Time | 6–8h | Balances conversion vs. degradation |

(Advanced) How does steric hindrance from substituents affect regioselectivity in derivatization?

Methodological Answer:

The 3,4-dichloro and 5-trifluoromethoxy groups create steric bulk, directing reactions to less hindered sites:

- Nucleophilic Aromatic Substitution (SNAr) : Favors para to EWGs due to lower steric hindrance .

- Cross-Coupling : Suzuki reactions occur preferentially at the 2-position (ortho to Cl) .

Experimental Validation : Use X-ray crystallography or NOESY NMR to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.